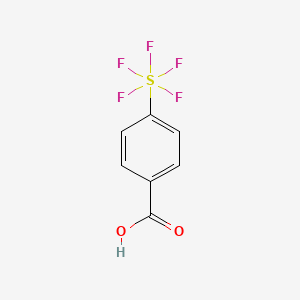

4-(Pentafluorothio)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(pentafluoro-λ6-sulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-3-1-5(2-4-6)7(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXWKVQRYPQFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381323 | |

| Record name | 4-(Pentafluorothio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832-32-6 | |

| Record name | 4-(Pentafluorothio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pentafluoro-lambda6-sulfanyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Pentafluorosulfanyl Group: Properties and Applications

Abstract

The pentafluorosulfanyl (SF5) group, a hypervalent sulfur moiety, has transitioned from a synthetic curiosity to a functional group of significant interest in medicinal chemistry, agrochemistry, and materials science.[1][2][3] Often dubbed a "super-trifluoromethyl" group, its unique combination of electronic and steric properties offers advantages in modulating molecular characteristics.[4][5] This guide provides an in-depth analysis of the SF5 group's core properties, including its profound electron-withdrawing nature, steric bulk, and high lipophilicity. We will explore the synthetic strategies for introducing this moiety, its impact on the physicochemical and pharmacokinetic profiles of parent molecules, and its applications in rational drug design and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the pentafluorosulfanyl group in their respective fields.

Introduction: The Emergence of a "Super-Bioisostere"

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design. The pentafluorosulfanyl (SF5) group, with its five fluorine atoms bonded to a central sulfur atom, has garnered considerable attention for its ability to significantly alter the electronic and physical properties of a molecule.[2] While it has been known for decades, the recent development of more accessible synthetic routes has unlocked its potential as a versatile building block.[6][7]

The SF5 group is often considered a bioisosteric replacement for other common moieties such as the trifluoromethyl (CF3), tert-butyl, halogen, and nitro groups.[2][8] However, its properties are distinct and often more pronounced than these analogs.[1] Understanding these nuances is critical for its effective application. This guide will provide a comprehensive overview of the fundamental properties of the SF5 group and its practical implications.

Physicochemical Properties of the Pentafluorosulfanyl Group

The utility of the SF5 group stems from a unique combination of electronic, steric, and lipophilic characteristics. These properties are summarized in the table below and discussed in detail in the subsequent sections.

| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | tert-Butyl |

| Hammett Constant (σp) | 0.68[9][10] | 0.54[9] | -0.20 |

| Electronegativity (χ) | 3.65[9][11] | 3.36[9][11] | 2.55 |

| Lipophilicity (π) | 1.23[10] | 0.88[10] | 1.98 |

| Van der Waals Volume (ų) | ~80 | ~43 | ~77 |

Table 1: Comparison of key physicochemical properties of the SF5 group with other common substituents.

Electronic Properties: A Powerful Electron-Withdrawing Group

The SF5 group is one of the most strongly electron-withdrawing groups known in organic chemistry.[5] This is a direct consequence of the high electronegativity of the five fluorine atoms, which polarize the sulfur-fluorine bonds and create a significant dipole moment.[2][10]

-

Inductive Effect: The dominant electronic influence of the SF5 group is its strong inductive electron withdrawal (-I effect). This is reflected in its Hammett constant (σp = 0.68), which is significantly higher than that of the trifluoromethyl group (σp = 0.54).[9][10] This potent electron-withdrawing capability can be harnessed to:

-

Modulate the pKa of nearby acidic or basic functional groups.

-

Influence the electronics of aromatic systems, affecting their reactivity and interaction with biological targets.

-

Enhance the metabolic stability of a drug by shielding adjacent sites from oxidative metabolism.[2]

-

Steric Profile: A Conical Shape with Significant Bulk

The SF5 group possesses a unique square pyramidal or pseudo-octahedral geometry, which imparts significant steric bulk.[12] Its van der Waals volume is comparable to that of a tert-butyl group and considerably larger than a trifluoromethyl group. This steric demand can be strategically employed to:

-

Influence Molecular Conformation: The bulkiness of the SF5 group can restrict bond rotation and lock a molecule into a specific, biologically active conformation.[10]

-

Enhance Binding Selectivity: The defined shape and size of the SF5 group can lead to more specific interactions with the binding pockets of enzymes and receptors, potentially improving drug selectivity and reducing off-target effects.

Lipophilicity and Solubility

Despite its high polarity, the SF5 group significantly increases the lipophilicity of a molecule.[3] This is attributed to the "fluorine sheath" that minimizes intermolecular interactions with water. This increased lipophilicity can improve a drug's ability to cross cell membranes, a crucial factor for bioavailability.[2] However, as with any highly lipophilic group, there is a potential for decreased aqueous solubility, which must be carefully balanced during the drug design process.

Chemical and Thermal Stability

The sulfur(VI) center and the strong sulfur-fluorine bonds make the SF5 group exceptionally stable under a wide range of chemical and thermal conditions.[2] It is resistant to hydrolysis and many common chemical reagents, a property that contributes to the metabolic stability of SF5-containing compounds.[2]

Synthesis of Pentafluorosulfanyl-Containing Compounds

Historically, the synthetic accessibility of SF5-containing building blocks has been a major limitation to their widespread use.[6][7] However, recent advancements have led to more practical and scalable methods for their preparation.

A common modern approach involves a two-step sequence starting from aryl thiols or disulfides. This process is outlined in the workflow diagram below.

Diagram 1: A generalized two-step synthetic workflow for the preparation of aryl-SF5 compounds.

Key Experimental Protocol: Oxidative Fluorination of an Aryl Thiol

The following is a representative protocol for the oxidative fluorination step, a crucial transformation in the synthesis of many SF5-containing aromatics.

Materials:

-

Aryl thiol (1.0 eq)

-

Silver(II) fluoride (AgF2) (10.0 eq)

-

Acetonitrile (anhydrous)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry flask under an inert atmosphere, add the aryl thiol and anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add silver(II) fluoride in portions over 30 minutes. The reaction is exothermic.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by 19F NMR spectroscopy, which will show a characteristic quintet for the apical fluorine and a doublet for the four equatorial fluorines of the SF5 group.[1]

Applications in Drug Discovery and Development

The unique properties of the SF5 group make it an attractive tool for medicinal chemists to address various challenges in drug design.

Diagram 2: The relationship between the core properties of the SF5 group and its applications in drug discovery.

-

Improving Metabolic Stability: The chemical robustness of the SF5 group can protect adjacent functionalities from metabolic degradation, thereby extending the half-life of a drug in the body.[2]

-

Enhancing Potency and Selectivity: The strong electron-withdrawing nature and distinct steric profile of the SF5 group can lead to stronger and more specific interactions with biological targets, resulting in improved potency and selectivity.[2]

-

Modulating Pharmacokinetic Properties: The high lipophilicity of the SF5 group can enhance membrane permeability and oral bioavailability.[2] This is particularly valuable for drugs that need to cross the blood-brain barrier.

Conclusion and Future Directions

The pentafluorosulfanyl group has firmly established itself as a valuable addition to the medicinal chemist's toolkit. Its unique and powerful electronic and steric properties provide a means to fine-tune the characteristics of drug candidates and advanced materials.[13] As synthetic methodologies continue to improve and our understanding of its in vivo behavior deepens, we can expect to see an increasing number of SF5-containing molecules entering clinical development and commercial applications. The continued exploration of this fascinating functional group holds great promise for the future of molecular design.

References

-

Welter, C., et al. (2021). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Bioorganic & Medicinal Chemistry Letters, 39, 127875. [Link]

-

Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Rowan Science. [Link]

-

Lee, J., et al. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 26(21), 6527. [Link]

-

Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. [Link]

-

Perera, D. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]

-

Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1481-1490. [Link]

-

Amphoteros. (2014). The pentafluorosulfanyl group: obscure, yet intriguing. [Link]

-

Nöthling, N., et al. (2022). Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. [Link]

-

Lee, J., et al. (2021). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. ResearchGate. [Link]

-

Juricek, M., et al. (2014). Properties of the SF5 group and the major key discoveries reported in the field. ResearchGate. [Link]

-

Chan, J. M. W. (2019). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C, 7(41), 12822-12834. [Link]

-

Chan, J. M. W. (2019). Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. ResearchGate. [Link]

-

Tlili, A., et al. (2020). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. Molecules, 25(23), 5572. [Link]

-

Altomonte, S., & Zanda, M. (2012). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 143, 57-93. [Link]

-

Savoie, P. R., & Welch, J. T. (2015). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130-1190. [Link]

Sources

- 1. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 5. SF5-containing building blocks - Enamine [enamine.net]

- 6. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl) | Semantic Scholar [semanticscholar.org]

- 13. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 4-(Pentafluorosulfanyl)benzoic Acid: Structure, Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Pentafluorosulfanyl Moiety in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. Within the expanding toolkit of fluorine-containing functional groups, the pentafluorosulfanyl (SF₅) group has garnered significant attention as a "super-trifluoromethyl" bioisostere.[1][2] Its unique combination of properties, including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, makes it a valuable substituent for modulating the characteristics of bioactive molecules.[3][4] This technical guide provides a comprehensive overview of 4-(pentafluorosulfanyl)benzoic acid, a key building block for introducing the SF₅ moiety into aromatic scaffolds, with a focus on its structure, nomenclature, synthesis, physicochemical properties, and its burgeoning applications in drug discovery.

Part 1: Unveiling the Core Structure: Nomenclature and Molecular Architecture

The compound of interest is systematically named 4-(pentafluoro-λ⁶-sulfanyl)benzoic acid according to IUPAC nomenclature. However, it is also commonly referred to by synonyms such as 4-(pentafluorothio)benzoic acid and 4-carboxyphenylsulfur pentafluoride.

The molecular structure consists of a benzoic acid core substituted at the para-position with a pentafluorosulfanyl group. The SF₅ group features a central sulfur atom in a +6 oxidation state, octahedrally coordinated to five fluorine atoms. This geometry, with one axial and four equatorial fluorine atoms, contributes to the group's unique steric and electronic properties.

dot

Caption: 2D Structure of 4-(Pentafluorosulfanyl)benzoic acid.

Part 2: Synthesis of 4-(Pentafluorosulfanyl)benzoic Acid: A Step-by-Step Protocol

A high-yield synthesis of 4-(pentafluorosulfanyl)benzoic acid has been reported, starting from the commercially available 4-nitrophenylsulfur pentafluoride.[5] The synthetic pathway involves a multi-step process, which is outlined below. This protocol is designed to be a self-validating system, with each step yielding a stable, characterizable intermediate.

dot

Caption: Synthetic workflow for 4-(pentafluorosulfanyl)benzoic acid.

Experimental Protocol:

Step 1: Reduction of 4-Nitrophenylsulfur pentafluoride to 4-(Pentafluorosulfanyl)aniline

-

Rationale: The nitro group is a versatile precursor to an amino group, which is required for the subsequent Sandmeyer reaction. Standard reduction conditions are typically effective.

-

Procedure: To a solution of 4-nitrophenylsulfur pentafluoride in a suitable solvent (e.g., ethanol or ethyl acetate), a reducing agent such as iron powder in the presence of an acid (e.g., hydrochloric acid) or catalytic hydrogenation (H₂ gas over palladium on carbon) is employed. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield 4-(pentafluorosulfanyl)aniline.

Step 2: Conversion of 4-(Pentafluorosulfanyl)aniline to 1-Bromo-4-(pentafluorosulfanyl)benzene via Sandmeyer Reaction

-

Rationale: The Sandmeyer reaction provides a reliable method for converting an amino group on an aromatic ring to a bromide, which can then be transformed into other functional groups.

-

Procedure: 4-(Pentafluorosulfanyl)aniline is dissolved in an aqueous acidic solution (e.g., hydrobromic acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt. This solution is then added to a solution of copper(I) bromide in hydrobromic acid. The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting 1-bromo-4-(pentafluorosulfanyl)benzene is purified by distillation or column chromatography.

Step 3: Formylation of 1-Bromo-4-(pentafluorosulfanyl)benzene to 4-(Pentafluorosulfanyl)benzaldehyde

-

Rationale: The bromo-group can be converted to a formyl group through a lithium-halogen exchange followed by quenching with a formylating agent.

-

Procedure: 1-Bromo-4-(pentafluorosulfanyl)benzene is dissolved in a dry aprotic solvent (e.g., diethyl ether or tetrahydrofuran) and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is added dropwise to perform the lithium-halogen exchange. After a short stirring period, a formylating agent like N,N-dimethylformamide (DMF) is added. The reaction is quenched with an aqueous acid solution and extracted with an organic solvent. The crude 4-(pentafluorosulfanyl)benzaldehyde is purified by chromatography.

Step 4: Oxidation of 4-(Pentafluorosulfanyl)benzaldehyde to 4-(Pentafluorosulfanyl)benzoic Acid

-

Rationale: The aldehyde is readily oxidized to the corresponding carboxylic acid using a variety of common oxidizing agents.

-

Procedure: 4-(Pentafluorosulfanyl)benzaldehyde is dissolved in a suitable solvent (e.g., acetone or a mixture of t-butanol and water). A strong oxidizing agent, such as potassium permanganate or chromium trioxide (Jones reagent), is added portion-wise while monitoring the temperature. The reaction is stirred until the aldehyde is completely consumed. The excess oxidant is quenched, and the mixture is worked up by acidification and extraction. The final product, 4-(pentafluorosulfanyl)benzoic acid, is purified by recrystallization.[5]

Part 3: Physicochemical Properties and Their Implications for Drug Design

The physicochemical properties of 4-(pentafluorosulfanyl)benzoic acid are largely dictated by the influential SF₅ group. A summary of its key properties is presented below.

| Property | Value | Implication in Drug Discovery |

| Molecular Formula | C₇H₅F₅O₂S | - |

| Molecular Weight | 248.17 g/mol | - |

| Melting Point | 192-193 °C[6] | High melting point suggests a stable crystalline lattice. |

| pKa | Data not readily available; expected to be a strong acid. | The strong electron-withdrawing nature of the SF₅ group significantly increases the acidity of the carboxylic acid compared to benzoic acid, impacting ionization at physiological pH. |

| LogP (calculated) | 3.005[7] | The SF₅ group contributes significantly to the lipophilicity of the molecule, which can enhance membrane permeability and bioavailability.[8] |

| Aqueous Solubility | Low solubility is expected due to high lipophilicity.[9] | Formulation strategies may be required to improve solubility for oral administration. |

The high electronegativity of the SF₅ group can profoundly influence the electronic environment of the benzoic acid moiety, impacting its interactions with biological targets.[10] Furthermore, the exceptional stability of the S-F bonds confers resistance to metabolic degradation, potentially prolonging the in vivo half-life of drug candidates incorporating this group.[4]

Part 4: Spectroscopic Characterization

The structural elucidation and confirmation of 4-(pentafluorosulfanyl)benzoic acid rely on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts of these protons will be downfield compared to benzoic acid due to the strong electron-withdrawing effect of the SF₅ group.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons and the carboxyl carbon. The carbon attached to the SF₅ group (ipso-carbon) will show a quintet due to coupling with the four equatorial fluorine atoms.[5]

-

¹⁹F NMR: The fluorine-19 NMR spectrum is a key diagnostic tool. It will typically show two signals: a doublet corresponding to the four equatorial fluorine atoms and a quintet for the single axial fluorine atom, arising from the coupling between them.[3][11]

Infrared (IR) Spectroscopy:

The IR spectrum of 4-(pentafluorosulfanyl)benzoic acid will exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹, typical for the hydroxyl group of a carboxylic acid dimer.[12]

-

C=O stretch: A strong absorption band around 1700 cm⁻¹, characteristic of the carbonyl group of an aromatic carboxylic acid.[12]

-

S-F stretches: Strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹, corresponding to the S-F bond vibrations.

-

Aromatic C-H and C=C stretches: Bands in their respective characteristic regions.

Part 5: Applications in Drug Discovery and Medicinal Chemistry

The 4-(pentafluorosulfanyl)benzoic acid scaffold is a valuable building block for the synthesis of novel drug candidates across various therapeutic areas. The SF₅ group can serve as a bioisosteric replacement for other functionalities like the trifluoromethyl, tert-butyl, or nitro groups, often with advantageous outcomes.[13]

While specific drugs containing the 4-(pentafluorosulfanyl)benzoic acid moiety are not yet on the market, its utility is demonstrated in the development of various biologically active compounds:

-

Insecticides: Derivatives of 4-(pentafluorosulfanyl)aniline, a key intermediate in the synthesis of the title compound, have been utilized to create potent meta-diamide insecticides.[8][14]

-

Anticancer and Antifungal Agents: The SF₅ group has been incorporated into various heterocyclic scaffolds, leading to compounds with promising anticancer and antifungal activities.[9]

-

Kinase Inhibitors: Amide derivatives of 4-(pentafluorosulfanyl)benzoic acid have been explored in the development of small molecule libraries targeting kinases, which are crucial targets in oncology.[2]

-

Amino Acid Derivatives: The synthesis of aromatic amino acids containing the SF₅ group, which can be prepared from intermediates related to 4-(pentafluorosulfanyl)benzoic acid, opens avenues for their incorporation into peptides to modulate their properties.[15]

The rationale behind using this building block lies in the ability of the SF₅ group to enhance key drug-like properties. Its lipophilicity can improve cell membrane permeability, while its metabolic stability can lead to a longer duration of action.[3] Furthermore, the unique electronic and steric profile of the SF₅ group can lead to novel and improved interactions with biological targets.[10]

Conclusion

4-(Pentafluorosulfanyl)benzoic acid is a pivotal chemical entity for researchers and scientists engaged in drug discovery and development. Its well-defined structure, accessible synthetic route, and the unique physicochemical properties imparted by the pentafluorosulfanyl group make it an attractive building block for the design of novel therapeutics. As our understanding of the "super-trifluoromethyl" SF₅ group continues to grow, the applications of 4-(pentafluorosulfanyl)benzoic acid and its derivatives are poised to expand, offering new opportunities to address unmet medical needs.

References

-

Jeon, M., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Available at: [Link]

-

Zarantonello, C., et al. (2007). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. Journal of Fluorine Chemistry, 128(12), 1431-1437. Available at: [Link]

-

Yamada, S., et al. (2022). Fluorinated tolane-based fluorophores bearing a branched flexible unit with aggregation-induced emission enhancement characteristics. New Journal of Chemistry, 46(3), 1145-1152. Available at: [Link]

-

Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. Available at: [Link]

-

Grigolato, L., et al. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Journal of Fluorine Chemistry, 212, 166-170. Available at: [Link]

-

Rowan University. (n.d.). The Pentafluorosulfanyl Group (SF5). Available at: [Link]

-

Pan, Y., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science, 4(11), 4169-4173. Available at: [Link]

-

Beier, P., et al. (2011). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Journal of Fluorine Chemistry, 132(10), 741-754. Available at: [Link]

-

Melius Organics. (n.d.). Pentafluorosulfanyl (SF5) technology. Available at: [Link]

-

Abad, J. L. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. Available at: [Link]

-

Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1469-1479. Available at: [Link]

-

Gerken, M. (n.d.). Fluorine NMR. University of Lethbridge. Available at: [Link]

-

ChemSrc. (2022). 4-(PENTAFLUOROSULFANYL)BENZOIC ACID | CAS#:832-32-6. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, pentafluoro-. In NIST Chemistry WebBook. Available at: [Link]

-

Jeon, M., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF₅)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Available at: [Link]

-

Gupte, A., et al. (2015). Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines. Journal of Fluorine Chemistry, 179, 116-121. Available at: [Link]

-

Okoro, N., et al. (2022). FTIR and GC-MS analyses of raw materials produced from food wastes used in synthesis of biofilms. GSC Biological and Pharmaceutical Sciences, 20(2), 133-141. Available at: [Link]

Sources

- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 2. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]

- 3. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Introduction: The Emergence of the "Super-Trifluoromethyl" Group

An In-depth Technical Guide to the Physicochemical Properties of 4-(pentafluorothio)benzoic acid

Abstract: The pentafluorosulfanyl (SF₅) group is rapidly gaining prominence in the fields of medicinal chemistry, agrochemistry, and materials science due to its unique and powerful combination of properties.[1][2][3] This guide provides a comprehensive technical overview of this compound, a key building block that incorporates this remarkable functional group. We will delve into its core physicochemical properties, spectroscopic signature, and the experimental methodologies required for its characterization. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the distinct advantages of the SF₅ moiety in designing next-generation molecules.

The strategic incorporation of fluorine-containing groups has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a molecule's metabolic stability, bioavailability, and binding affinity.[4] While the trifluoromethyl (CF₃) group is ubiquitous, the pentafluorosulfanyl (SF₅) group is emerging as a "super-trifluoromethyl group" due to its superior combination of characteristics.[2] The SF₅ group is one of the most electron-withdrawing moieties known, imparting significant electronic changes to a parent molecule.[1][2] Simultaneously, it is exceptionally stable, both thermally and chemically, and paradoxically increases lipophilicity, a combination of properties that rarely coexist.[1][5]

This compound serves as a fundamental scaffold for introducing the SF₅ group into more complex structures. Understanding its intrinsic physicochemical properties is therefore critical for its effective application. This guide provides the foundational data and experimental context necessary for its successful use in research and development.

Core Physicochemical Properties

The unique electronic and steric nature of the SF₅ group directly influences the macroscopic properties of the benzoic acid scaffold.

| Property | Value | Source(s) |

| CAS Number | 832-32-6 | [6][7] |

| Molecular Formula | C₇H₅F₅O₂S | [6][7] |

| Molecular Weight | 248.17 g/mol | [6][7] |

| Physical Form | White solid/powder | [7] |

| Melting Point | 192-193 °C | [6][7] |

| Boiling Point | 192-193 °C (Note: Likely decomposition/sublimation) | [6] |

| Calculated LogP | 3.00550 | [6] |

| Acidity (pKa) | Not explicitly reported, but expected to be a strong acid (pKa < 3.5) due to the strong electron-withdrawing SF₅ group. For comparison, the pKa of pentafluorobenzoic acid is ~1.48-1.60.[8] | N/A |

The Pentafluorosulfanyl (SF₅) Moiety: A Detailed Analysis

The utility of this compound stems directly from the properties of the SF₅ group.

-

High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, making the SF₅ group one of the most electronegative functional groups used in organic chemistry.[1] This is reflected in its Hammett constant (σₚ = 0.68), which is comparable to a nitro group and greater than a trifluoromethyl group (σₚ = 0.54).[5] This strong inductive effect significantly increases the acidity of the benzoic acid proton by stabilizing the resulting carboxylate anion.

-

Thermal and Chemical Stability: The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ group highly resistant to thermal decomposition and chemical degradation, including acid/base hydrolysis.[1][5][9] This robustness is a critical advantage in drug design, as it can prevent metabolic degradation and extend a drug's half-life in the body.[1]

-

Lipophilicity and Membrane Permeability: Despite its high polarity, the SF₅ group increases the lipophilicity of a molecule (Hansch constant π = 1.51), more so than a trifluoromethyl group (π = 1.09).[5] This property is invaluable for enhancing membrane permeability and improving the bioavailability of drug candidates.[1]

-

Bioisosteric Replacement: The SF₅ group is often used as a bioisostere for other common functionalities like the tert-butyl, trifluoromethyl, or nitro groups.[1][10] Its unique combination of size, stability, and electronic character allows it to mimic or improve upon the properties of these groups in a biological context.

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic fingerprint.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by features of the carboxylic acid and the heavily fluorinated substituent.

-

O-H Stretch: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[11]

-

C=O Stretch: A strong, sharp absorption should appear in the range of 1680-1700 cm⁻¹, typical for an aromatic carboxylic acid's carbonyl group.[11]

-

Aromatic C-H and C=C Stretches: Absorptions for the aromatic C-H stretching will be observed just above 3000 cm⁻¹, while C=C ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[11]

-

C-F and S-F Stretches: Strong absorptions corresponding to C-F and S-F bond vibrations are expected in the fingerprint region, typically below 1300 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons will appear as two doublets in the downfield region (likely >7.5 ppm), consistent with a 1,4-disubstituted benzene ring. The proton of the carboxylic acid will be a broad singlet, typically very far downfield (>10 ppm), and its visibility may depend on the solvent used.

-

¹³C NMR: The spectrum will show distinct signals for the carboxyl carbon (~165-175 ppm), the carbon attached to the sulfur atom, and the other aromatic carbons. For comparison, the carboxylic acid carbon in a similar co-crystal of pentafluorobenzoic acid appears around 174 ppm.[12]

-

¹⁹F NMR: This is a key technique for confirming the SF₅ group. The spectrum is expected to show a characteristic A₄B pattern: a quintet for the single apical fluorine and a doublet for the four equatorial fluorines.

-

Experimental Protocols for Characterization

To ensure scientific integrity, the following protocols describe self-validating systems for determining the key physicochemical properties of this compound.

Protocol 1: Determination of pKa by Potentiometric Titration

This method provides a direct measure of the compound's acidity, a critical parameter for predicting its behavior in biological systems.

Workflow: pKa Determination via Potentiometric Titration

Caption: Workflow for determining pKa using potentiometric titration.

Methodology:

-

Preparation: Accurately weigh approximately 25 mg of this compound and dissolve it in a suitable co-solvent system (e.g., 50 mL of 50:50 methanol/water) to ensure solubility.

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Titration: Place the sample solution in a jacketed beaker maintained at 25 °C. Insert the calibrated pH electrode and a magnetic stirrer. Add a standardized solution of a strong base (e.g., 0.01 M NaOH) in small, precise increments using a burette.

-

Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue well past the equivalence point.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point can be determined accurately by finding the peak of the first derivative of the titration curve.

Causality Behind Choices: Potentiometric titration is chosen for its accuracy and direct measurement of acid dissociation under controlled conditions. The use of a co-solvent is necessary to overcome the low aqueous solubility of many organic acids, ensuring a homogeneous solution for accurate pH measurement.

Protocol 2: Determination of Lipophilicity (LogP) via Shake-Flask Method

This protocol measures the partition coefficient between n-octanol and water, providing a key indicator of a compound's lipophilicity and its potential to cross biological membranes.

Methodology:

-

System Preparation: Prepare a mutually saturated system of n-octanol and water (or a suitable buffer like PBS, pH 7.4) by vigorously mixing them for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the n-octanol phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the aqueous phase in a separatory funnel (e.g., 5 mL of each).

-

Equilibration: Shake the funnel for at least 1 hour at a constant temperature (25 °C) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.

-

Quantification: Carefully remove a sample from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_wat) phases using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the partition coefficient P as P = C_oct / C_wat. The final value is expressed as LogP.

Causality Behind Choices: The shake-flask method is the "gold standard" for LogP determination. Using mutually saturated solvents is critical to prevent volume changes during the experiment that would alter concentrations. Quantification via HPLC is preferred for its sensitivity and ability to separate the analyte from any potential impurities.

Synthesis and Applications

Synthesis Overview

The synthesis of this compound and related derivatives often involves the condensation of an activated benzoic acid with an appropriate SF₅-containing aniline.[13][14] A general synthetic approach is outlined below:

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. SF5-containing building blocks - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]

- 6. 4-(PENTAFLUOROSULFANYL)BENZOIC ACID | CAS#:832-32-6 | Chemsrc [chemsrc.com]

- 7. 4-(PENTAFLUOROSULFANYL)BENZOIC ACID | 832-32-6 [chemicalbook.com]

- 8. Pentafluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 10. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pentafluorosulfanyl (SF₅) Chemistry for Drug Discovery and Development

Introduction: The Rise of a "Super" Functional Group

In the landscape of medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design.[1] For decades, the trifluoromethyl (CF₃) group has been a workhorse, valued for its ability to modulate a molecule's physicochemical and pharmacokinetic properties. However, the quest for novel chemical space and improved molecular characteristics has brought a more exotic and powerful moiety to the forefront: the pentafluorosulfanyl (SF₅) group.[2][3]

Often dubbed the "super-trifluoromethyl group," the SF₅ moiety is not merely a more complex analogue but a functional group with a unique and compelling set of properties that distinguish it from its predecessors.[4][5] Comprising a central sulfur atom in a +6 oxidation state bonded to five fluorine atoms, its octahedral geometry and distinct electronic profile offer chemists a powerful tool to overcome persistent challenges in drug development, from metabolic instability to poor bioavailability.[6][7]

Despite its discovery in organic chemistry decades ago, the broader application of the SF₅ group was historically hindered by the challenging and often hazardous synthetic methods required for its installation.[2][8] Recent breakthroughs, however, have made key SF₅-containing building blocks and pentafluorosulfanylation reagents more accessible, unleashing a wave of research into its potential.[3][9] This guide provides a comprehensive overview of the core principles of SF₅ chemistry, from its fundamental properties to state-of-the-art synthetic protocols and applications, designed for researchers and scientists aiming to leverage this remarkable group in their discovery programs.

Core Physicochemical Properties: Beyond Trifluoromethyl

The decision to incorporate an SF₅ group into a lead compound is driven by its unique combination of properties, which often synergize to produce a superior pharmacological profile. These properties are best understood in comparison to other commonly used functional groups.

-

High Electronegativity and Electron-Withdrawing Power : The five fluorine atoms render the SF₅ group one of the most strongly electron-withdrawing groups used in organic synthesis.[6] Its Hammett parameters (σm ≈ 0.61, σp ≈ 0.68) are significantly higher than those of the CF₃ group (σm ≈ 0.43, σp ≈ 0.53), allowing for profound modulation of the electronic environment of a molecule.[7] This can drastically alter the pKa of nearby acidic or basic centers, influencing target binding and solubility.

-

Enhanced Lipophilicity : Counterintuitively, despite its high polarity, the SF₅ group is significantly more lipophilic than the CF₃ group.[10][11] The Hansch-Fujita lipophilicity parameter (π) for SF₅ is approximately 1.23, compared to 0.88 for CF₃.[7] This increased lipophilicity can enhance membrane permeability and bioavailability, critical factors for oral drug efficacy.[6]

-

Steric Profile and Geometry : The SF₅ group possesses a unique octahedral geometry and a van der Waals volume (≈55.4 ų) that is intermediate between the smaller CF₃ group (≈34.6 ų) and the bulkier tert-butyl group (≈76.9 ų).[7] This distinct three-dimensional shape can be exploited to probe specific binding pockets in target proteins, potentially leading to improved selectivity and potency.[7][11]

-

Exceptional Stability : The sulfur(VI) center and the strength of the S-F bonds confer exceptional thermal and chemical stability to the SF₅ group.[5][6] It is highly resistant to metabolic degradation, a key advantage for increasing a drug's half-life and reducing metabolic liabilities.[12] Its hydrolytic stability is considered equal to or greater than that of the trifluoromethyl group.[13]

Comparative Data of Key Functional Groups

| Property | SF₅ | CF₃ | tert-Butyl | **Nitro (NO₂) ** |

| Hammett Constant (σp) | ~0.68[7] | ~0.53[7] | -0.20 | ~0.78 |

| Lipophilicity (π) | ~1.23[7] | ~0.88[7] | ~1.98 | -0.28 |

| Van der Waals Volume (ų) | ~55.4[7] | ~34.6[7] | ~76.9[7] | ~22.4 |

| Geometry | Octahedral | Tetrahedral | Tetrahedral | Planar |

Synthetic Strategies for Incorporating the SF₅ Group

The primary obstacle to the widespread adoption of SF₅ chemistry has been synthesis.[8] Early methods relied on harsh reagents like elemental fluorine, limiting their scope and accessibility. Modern advancements have provided more practical routes, which can be broadly categorized into the formation of aromatic and aliphatic SF₅ compounds.

Diagram: General Synthetic Pathways to SF₅ Compounds

Caption: Key synthetic routes to aromatic and aliphatic SF₅ compounds.

Synthesis of Aromatic SF₅ Compounds

The classic and most established route to aryl-SF₅ compounds involves the oxidative fluorination of aryl thiols or diaryl disulfides. This method typically employs powerful fluorinating agents. While effective for simple, robust aromatic systems, the harsh conditions (e.g., elemental fluorine, silver(II) fluoride) are incompatible with many sensitive functional groups, limiting its use in late-stage functionalization.[8]

Synthesis of Aliphatic SF₅ Compounds

The introduction of the SF₅ group into aliphatic scaffolds is dominated by the radical addition of pentafluorosulfanyl halides (SF₅Cl or SF₅Br) across alkenes and alkynes.[14] These reactions proceed via a free radical chain mechanism and can be initiated by thermal, photochemical, or chemical means (e.g., triethylborane).

-

Pentafluorosulfanyl Chloride (SF₅Cl) : This is the most common reagent for radical pentafluorosulfanylation.[9] It readily adds to unsaturated bonds, generating an SF₅ radical that propagates the chain. A significant challenge has been the gaseous nature and difficult handling of SF₅Cl.[14]

-

Modern Reagent Generation : A major breakthrough was the development of methods for the gas-free, in situ generation of SF₅Cl. Togni, Pitts, and others demonstrated that SF₅Cl could be produced from elemental sulfur, trichloroisocyanuric acid (TCICA), and potassium fluoride (KF).[14][15] This has made the reagent much more accessible and manageable for standard organic chemistry laboratories.[15]

Diagram: Simplified Radical Addition Mechanism

Caption: The radical chain mechanism for the addition of SF₅Cl to an alkene.

Applications in Drug Discovery and Agrochemicals

The unique properties of the SF₅ group have been successfully leveraged in both pharmaceutical and agrochemical research to create compounds with enhanced performance.[4][16]

-

Modulating Pharmacokinetics (ADME) : The primary driver for using the SF₅ group is to improve a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] Its high metabolic stability can prevent rapid clearance, while its lipophilicity can improve absorption and tissue penetration.[6][12] For instance, replacing a CF₃ group with an SF₅ group in the antimalarial drug mefloquine resulted in an analogue with higher in vivo activity and a longer half-life.[2]

-

Bioisosteric Replacement : The SF₅ group serves as an effective bioisostere for several common functionalities, including the tert-butyl, trifluoromethyl, and nitro groups.[6][16] This allows chemists to fine-tune steric and electronic properties while maintaining or improving biological activity. For example, in the development of insecticides, replacing a heptafluoroisopropyl group with an SF₅ moiety in a meta-diamide scaffold resulted in a compound with high insecticidal activity and favorable physicochemical properties.[4]

-

Improving Target Affinity : The strong dipole moment and unique geometry of the SF₅ group can lead to favorable interactions within a protein's binding site that are not achievable with other groups.[10][11] This can translate directly to increased potency and efficacy.

Detailed Experimental Protocol: Synthesis of an SF₅-Containing Meta-Diamide

This protocol is adapted from the synthesis of SF₅-containing meta-diamide insecticides and illustrates a practical application of coupling reactions with an available SF₅-aniline building block.[4][17] This self-validating system demonstrates the robustness of amide bond formation in the presence of the stable SF₅ group.

Objective : To synthesize 3-benzamido-N-(4-(pentafluoro-λ⁶-sulfanyl)phenyl)-2-fluorobenzamide.

Reaction Scheme : (3-Benzamido-2-fluorobenzoic acid) + (4-(pentafluoro-λ⁶-sulfanyl)aniline) → (Target Meta-Diamide)

Materials :

-

3-Benzamido-2-fluorobenzoic acid (1.0 equiv.)

-

4-(Pentafluoro-λ⁶-sulfanyl)aniline (0.9 equiv.)

-

Thionyl chloride (SOCl₂) (3.0 equiv.)

-

Sodium bicarbonate (NaHCO₃) (2.7 equiv.)

-

Acetone (ACS grade)

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Silica gel for column chromatography

Step-by-Step Methodology :

-

Activation of Carboxylic Acid :

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-benzamido-2-fluorobenzoic acid (e.g., 50 mg, 0.193 mmol).

-

Add thionyl chloride (3.0 equiv., 0.579 mmol).

-

Causality: This step converts the carboxylic acid to a more reactive acyl chloride intermediate, which is necessary for efficient amide bond formation with the aniline. SOCl₂ is a common and effective reagent for this transformation.

-

Heat the mixture to reflux and maintain for 2 hours. The reaction should be performed in a fume hood due to the release of HCl and SO₂ gases.

-

-

Preparation of Aniline Solution :

-

In a separate vial, prepare a solution of 4-(pentafluoro-λ⁶-sulfanyl)aniline (0.9 equiv., 0.174 mmol) and sodium bicarbonate (2.7 equiv., 0.52 mmol) in a mixture of acetone and water (e.g., 0.4 mL acetone / 0.04 mL water).

-

Causality: The aniline is the nucleophile. Sodium bicarbonate is added as a base to neutralize the HCl generated during the subsequent coupling reaction, driving the equilibrium towards product formation. The acetone/water solvent system ensures solubility for both the organic aniline and the inorganic base.

-

-

Amide Coupling Reaction :

-

After the 2-hour reflux, cool the acyl chloride mixture to room temperature.

-

Carefully add the aniline/NaHCO₃ solution to the reaction mixture.

-

Heat the combined mixture to reflux and maintain for 1 hour.

-

-

Workup and Extraction :

-

After 1 hour, cool the reaction to room temperature.

-

Quench the reaction by adding deionized water (e.g., 10 mL).

-

Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (e.g., 3 x 10 mL).

-

Causality: The aqueous quench removes water-soluble salts and byproducts. Ethyl acetate is an appropriate organic solvent for extracting the desired nonpolar product. Multiple extractions ensure complete recovery.

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Causality: Drying removes residual water from the organic phase, which is crucial before solvent evaporation to obtain a clean crude product.

-

-

Purification and Characterization :

-

Filter the dried organic solution and concentrate it under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by column chromatography on silica gel. A typical eluent system for this class of compounds is a hexane:EtOAc gradient (e.g., starting from 10:1).[4]

-

Causality: Column chromatography separates the desired product from unreacted starting materials and nonpolar impurities based on polarity.

-

Combine the pure fractions and evaporate the solvent to yield the desired product as a solid.

-

The final product should be characterized by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry to confirm its identity and purity.[18] The ¹⁹F NMR will show a characteristic AB₄ pattern for the SF₅ group (a doublet for the four equatorial fluorines and a quintet for the single axial fluorine).[18]

-

Conclusion and Future Outlook

The pentafluorosulfanyl group has transitioned from a chemical curiosity to a valuable and strategic tool in the design of advanced molecules.[19] Its unique combination of high electronegativity, lipophilicity, steric bulk, and metabolic stability provides a compelling rationale for its inclusion in drug and agrochemical discovery pipelines.[5][20] While synthetic challenges have historically limited its use, recent innovations in reagent development and synthetic methodology have opened the door for broader exploration.[14][21]

Future research will likely focus on developing even milder and more versatile methods for late-stage pentafluorosulfanylation, allowing for the introduction of the SF₅ group into complex molecular architectures.[15][22] As our understanding of its influence on biological systems deepens and its synthetic accessibility continues to improve, the SF₅ group is poised to become an indispensable component in the medicinal chemist's toolbox, enabling the creation of next-generation therapeutics and crop protection agents.

References

-

The Pentafluorosulfanyl Group (SF5) - Rowan. Rowan.[Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC. PubMed Central.[Link]

-

Properties of the SF5 group and the major key discoveries reported in the field. - ResearchGate. ResearchGate.[Link]

-

Reactions of Organic Pentafluorosulfanyl-containing Compounds. Current Organic Chemistry.[Link]

-

Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. Thieme.[Link]

-

Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners | Poster Board #3883. American Chemical Society.[Link]

-

Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed. PubMed.[Link]

-

Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - RSC Publishing. Royal Society of Chemistry.[Link]

-

Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds | Chemical Reviews - ACS Publications. ACS Publications.[Link]

-

New Reagents to Facilitate Pentafluorosulfanylation of Arenes - Department of Chemistry | CSU. Colorado State University.[Link]

-

Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications | Request PDF - ResearchGate. ResearchGate.[Link]

-

Reactions of Organic Pentafluorosulfanyl-Containing Compounds - ResearchGate. ResearchGate.[Link]

-

Synthesis of SF5‐substituted compounds and of SF5Cl, most common SF5 reagent. - ResearchGate. ResearchGate.[Link]

-

Synthesis of (S)-para-SF5 derivatives 16a–g. Reagents and conditions:... - ResearchGate. ResearchGate.[Link]

-

Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. ResearchGate.[Link]

-

Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ResearchGate.[Link]

-

Application of SF5‐containing compounds | Download Scientific Diagram - ResearchGate. ResearchGate.[Link]

-

Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. ScienceDirect.[Link]

-

Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PubMed Central. PubMed Central.[Link]

-

Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PMC. PubMed Central.[Link]

-

Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC. PubMed Central.[Link]

-

A Versatile Silver(I) Pentafluorooxosulfate Reagent for the Synthesis of OSF5 Compounds. Wiley Online Library.[Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - MDPI. MDPI.[Link]

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. PubMed Central.[Link]

-

ChemInform Abstract: Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds - ResearchGate. ResearchGate.[Link]

-

Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - ResearchGate. ResearchGate.[Link]

-

Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - ResearchGate. ResearchGate.[Link]

Sources

- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules [iris.cnr.it]

- 4. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SF5-containing building blocks - Enamine [enamine.net]

- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 7. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. New Reagents to Facilitate Pentafluorosulfanylation of Arenes – Department of Chemistry | CSU [chem.colostate.edu]

- 21. researchgate.net [researchgate.net]

- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Stability Profile of Pentafluorosulfanyl (SF5)-Containing Aromatic Compounds: A Guide for Researchers

An In-Depth Technical Guide

Executive Summary

The pentafluorosulfanyl (SF5) group is rapidly emerging as a critical substituent in medicinal chemistry and materials science, often dubbed a "super-trifluoromethyl group" for its unique and potent physicochemical properties.[1][2] This guide provides an in-depth analysis of the thermal and chemical stability of aromatic compounds functionalized with the SF5 group. We delve into the foundational principles governing its stability, present quantitative data, and provide detailed experimental protocols for assessing the durability of these molecules. Key findings indicate that while SF5-aromatics exhibit remarkable thermal and chemical robustness under most physiological and laboratory conditions, they possess a defined vulnerability to photodegradation.[3][4] Understanding this multifaceted stability profile is paramount for professionals in drug development and materials science to effectively harness the power of the SF5 moiety.

Introduction: The SF5 Group as a Premier Bioisostere

The strategic incorporation of fluorine-containing groups has become a cornerstone of modern molecular design. Among these, the pentafluorosulfanyl (SF5) group has garnered significant attention for its ability to confer desirable properties upon parent molecules, often outperforming the well-established trifluoromethyl (CF3) group.[5][6] The SF5 group's high electronegativity, significant lipophilicity, and unique octahedral geometry can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity.[3][7][8] Its general stability is a key asset, making it an attractive choice for enhancing the durability of pharmaceuticals and advanced materials.[9][10]

The decision to employ an SF5 group over a CF3 group is often driven by the need to fine-tune these properties. A comparison of their core attributes reveals the distinct advantages the SF5 moiety can offer.

| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | Significance in Molecular Design |

| Hammett Constant (σp) | +0.68[7][8] | +0.54[11] | Indicates stronger electron-withdrawing power, which can enhance metabolic stability and modulate pKa. |

| Hansch Lipophilicity (π) | 1.23 - 1.51[7][8][11] | 0.88 - 1.09[7][11] | Higher lipophilicity can improve membrane permeability and bioavailability. |

| Van der Waals Volume (ų) | ~55.4[7][8] | ~34.6[7] | Provides a distinct steric profile, falling between CF3 and a tert-butyl group, influencing binding interactions. |

| General Stability | High[2][3][12] | High | Both are robust, but the SF5 group's stability profile is more nuanced and is the focus of this guide. |

Section 1: Foundations of SF5-Arene Stability

The stability of an SF5-aromatic compound is not monolithic; it is a product of its intrinsic bond energies and the powerful electronic influence it exerts on the aromatic system.

The Strength of the Sulfur-Fluorine Bond

The primary reason for the celebrated stability of the SF5 group is the inherent strength and inertness of the five sulfur-fluorine (S-F) covalent bonds.[3][12] This high bond energy makes the moiety highly resistant to thermal decomposition and chemical attack under many conditions, a property that is highly advantageous for developing stable compounds.[3]

The Aryl Carbon-Sulfur Bond: A Point of Consideration

While the S-F bonds are exceptionally strong, the stability of the entire molecule is also dependent on the bond connecting the sulfur atom to the aromatic ring (C-S). Computational studies, particularly on high-energy materials, suggest that the C-S bond (bond energy ~272 kJ/mol) can be a point of thermal lability compared to the more robust C-C (~347 kJ/mol) or C-O (~360 kJ/mol) bonds.[13] This suggests that under high thermal stress, cleavage at the C-S bond could be a potential decomposition pathway, a factor that must be considered during the design of molecules intended for high-temperature applications.[13]

Electronic Shielding Effect

The SF5 group is one of the most powerfully electron-withdrawing groups used in molecular design.[2][9] This strong induction effect significantly reduces the electron density of the attached aromatic ring, making it less susceptible to electrophilic attack and certain forms of metabolic degradation. This electronic "shielding" is a major contributor to the group's high chemical and metabolic stability under physiological conditions.[7][12]

Section 2: Thermal Stability Assessment

Aromatic SF5 compounds are generally characterized by their excellent thermal stability, a critical feature for drug formulation, storage, and materials processing.[9][14]

Quantitative Analysis via Differential Scanning Calorimetry (DSC)

Causality: Differential Scanning Calorimetry (DSC) is the preferred experimental technique for quantitatively assessing thermal stability. It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. An exothermic event (a sharp dip in the DSC curve) indicates the release of energy, which for a single compound, typically signifies decomposition. The onset temperature of this event provides a precise threshold for thermal stability.

A study on 2-SF5-substituted indoles provides an excellent quantitative benchmark for the thermal robustness imparted by the SF5 group.[7]

| Compound | Onset of Exothermic Decomposition (°C) | Enthalpy (kJ/kg) |

| 2-SF5-indole | > 165 °C | -1180 |

| N-Methyl-2-SF5-indole | > 310 °C | -1324 |

| 2-CF3-indole | > 325 °C | -403 |

| 2-F-indole | > 120 °C | -623 |

| Data sourced from Juge et al. (2021).[7][8] |

This data highlights that while the 2-SF5-indole is highly stable, its stability can be further enhanced by modification of other parts of the molecule, such as N-alkylation.[7]

Experimental Protocol: DSC Analysis of an SF5-Aromatic Compound

-

Sample Preparation: Accurately weigh 1-3 mg of the test compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant rate, typically 10°C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min).

-

Continue the ramp to a final temperature well above the expected decomposition point (e.g., 400°C).

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any significant exothermic events, which corresponds to the decomposition temperature.

Visualization: DSC Experimental Workflow

Sources

- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 2. SF5-containing building blocks - Enamine [enamine.net]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]

The Pentafluorosulfanyl Group: A Comprehensive Technical Guide to its Potent Electron-Withdrawing Effects on Aromatic Systems

Abstract

The pentafluorosulfanyl (SF₅) group is rapidly emerging from a niche curiosity in fluorine chemistry to a pivotal functional group for the design of advanced materials and next-generation pharmaceuticals.[1][2][3] Often dubbed the "super-trifluoromethyl group," its profound electron-withdrawing nature, coupled with high thermal and chemical stability, offers chemists a powerful tool to modulate molecular properties.[2][4][5] This guide provides an in-depth technical analysis of the SF₅ group's electronic effects on a benzene ring, offering a foundational understanding for researchers, medicinal chemists, and drug development professionals. We will dissect its fundamental electronic properties, compare it with other common electron-withdrawing moieties, detail synthetic methodologies, and explore its strategic application in modulating the reactivity and biological activity of aromatic compounds.

Unveiling the "Super-Trifluoromethyl": Intrinsic Properties of the SF₅ Group

The pentafluorosulfanyl group is characterized by a central sulfur atom in a +6 oxidation state, bonded to five fluorine atoms in a square pyramidal geometry. This arrangement gives rise to a unique combination of properties that distinguish it from other fluorinated groups.[1]

-

Exceptional Electronegativity and Stability: The five highly electronegative fluorine atoms create a strong dipole, making the SF₅ group one of the most electron-withdrawing functional groups known in organic chemistry.[1] The robust S-F bonds also impart remarkable thermal and chemical stability, rendering the group resistant to harsh acidic, basic, oxidizing, and reducing conditions.[6][7] This stability is a significant asset in multi-step syntheses and for developing metabolically robust drug candidates.[1]

-

Lipophilicity and Steric Profile: Despite its high polarity, the SF₅ group is significantly lipophilic, a characteristic that can enhance a molecule's ability to permeate cell membranes.[1][8][9] Its steric bulk is considerable, being marginally smaller than a tert-butyl group, which can be strategically employed to influence molecular conformation and restrict rotational freedom.[10]

Quantifying the Electron-Withdrawing Strength: A Hammett Parameter Analysis

The electronic influence of a substituent on an aromatic ring is most effectively quantified using Hammett substituent constants (σ). These parameters dissect the overall electronic effect into inductive (σI) and resonance (σR) components. The SF₅ group exhibits one of the strongest electron-withdrawing effects, surpassing even the well-known trifluoromethyl (CF₃) and nitro (NO₂) groups in many respects.

The strong electron-withdrawing nature of the SF₅ group is primarily due to its powerful inductive effect (σI), with a smaller contribution from resonance.[11] This potent inductive pull deactivates the benzene ring towards electrophilic attack.

Below is a comparative table of Hammett constants for the SF₅ group and other common electron-withdrawing groups.

| Substituent | σm | σp | σI | σR | Hansch Lipophilicity (π) | Electronegativity (χ) |

| -SF₅ | 0.61[8] | 0.68[8][11] | 0.55[11] | 0.11[11] | 1.51[12] | 3.65[11] |

| -CF₃ | 0.43[8] | 0.54[11] | 0.39[11] | 0.12[11] | 1.09[12] | 3.36[11] |

| -NO₂ | 0.71 | 0.78 | 0.65 | 0.13 | -0.28 | - |

Data compiled from multiple sources.[8][11][12]

As the data illustrates, the SF₅ group possesses a greater overall electron-withdrawing capability (σp = 0.68) and a stronger inductive effect (σI = 0.55) than the CF₃ group.[11] This translates to a more profound impact on the electronic landscape of the benzene ring.

Caption: Dominant inductive vs. minor resonance effects of the SF₅ group.

Reactivity of Pentafluorosulfanylbenzene: A Meta-Directing Powerhouse

The potent electron-withdrawing nature of the pentafluorosulfanyl group renders the attached benzene ring highly deactivated towards electrophilic aromatic substitution.[6][13] Consequently, electrophilic attack occurs preferentially at the meta position, as this position is least destabilized by the inductive effect of the SF₅ group.[6][14] This predictable regioselectivity is a valuable tool in organic synthesis, allowing for the directed functionalization of the aromatic ring.

The high stability of the SF₅ group means that a wide range of synthetic transformations can be performed on the aromatic ring without affecting the pentafluorosulfanyl moiety.[6]

Synthesis of Pentafluorosulfanylbenzene: From Historical Challenges to Modern Solutions

The synthesis of SF₅-containing aromatics has historically been a significant challenge, limiting their widespread adoption.[1][14] Early methods, such as the fluorination of diphenyl disulfide with AgF₂, suffered from low yields and harsh reaction conditions.[6][14]

More recent advancements have made pentafluorosulfanylbenzene and its derivatives more accessible. A notable and convenient three-step synthesis starting from 1,4-cyclohexadiene has been developed, providing the target compound in an overall yield of over 70%.[14]

Experimental Protocol: Synthesis of Pentafluorosulfanylbenzene from 1,4-Cyclohexadiene[14]

Step 1: Dichlorination of 1,4-Cyclohexadiene

-

To a solution of 1,4-cyclohexadiene in CCl₄ at room temperature, add SO₂Cl₂.

-

The reaction is typically quantitative, yielding 4,5-dichlorocyclohexene.

Step 2: Introduction of the SF₅ Group

-

The key step involves the Et₃B-catalyzed radical addition of SF₅Cl to 4,5-dichlorocyclohexene at -20 °C.

-

This step proceeds in high yield to form the SF₅-substituted dichlorocyclohexane intermediate.

Step 3: Aromatization via Dehydrohalogenation

-

Treat the intermediate from Step 2 with a 1.5 M solution of sodium ethoxide.

-

This elimination reaction is rapid, often completing within minutes at room temperature, to afford pentafluorosulfanylbenzene in high purity.

Caption: Modern synthetic workflow for pentafluorosulfanylbenzene.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of properties of the SF₅ group makes it an attractive moiety for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3]

-

Bioisosteric Replacement: The SF₅ group is often considered a bioisostere for other common functional groups like the trifluoromethyl, tert-butyl, and nitro groups.[1][15] Its larger size and distinct electronic profile compared to the CF₃ group can lead to improved binding affinity and selectivity for biological targets.[1][4]

-

Modulating Lipophilicity and Metabolic Stability: The high lipophilicity of the SF₅ group can enhance a drug's ability to cross biological membranes, improving its absorption and distribution.[1][8] Furthermore, its exceptional chemical stability often translates to increased metabolic stability, prolonging the drug's half-life in the body.[1]

-

Enhancing Drug Efficacy: The introduction of an SF₅ group can significantly alter the electronic properties of a molecule, which can in turn enhance its binding affinity to a target protein, potentially leading to increased efficacy.[1] Two investigational drugs containing the SF₅ group, DSM-265 and NYP-IWY357, have advanced to human clinical studies, highlighting the growing importance of this functional group in drug development.[11]

Challenges and Future Perspectives